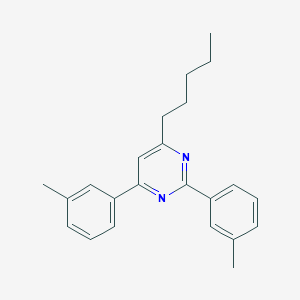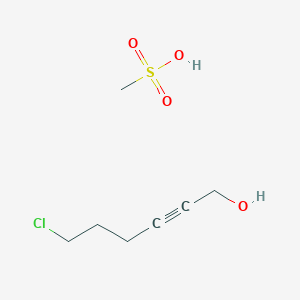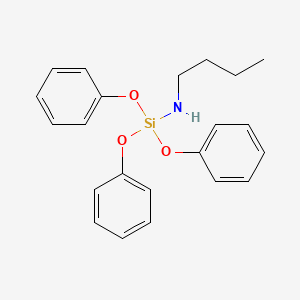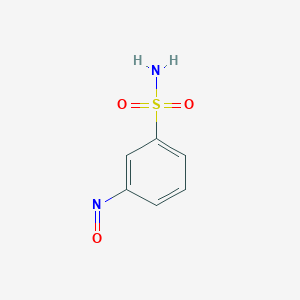
(1S)-1-Methyl-4-methylidene-1,2,3,4-tetrahydronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-Methyl-4-methylidene-1,2,3,4-tetrahydronaphthalene is an organic compound with a unique structure that includes a tetrahydronaphthalene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-Methyl-4-methylidene-1,2,3,4-tetrahydronaphthalene typically involves several steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by methylation and dehydrogenation steps to introduce the methyl and methylidene groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-1-Methyl-4-methylidene-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can be used to remove double bonds or reduce other functional groups.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is often used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl₂) or bromine (Br₂).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while reduction could produce alkanes.
Wissenschaftliche Forschungsanwendungen
(1S)-1-Methyl-4-methylidene-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: Used as a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the synthesis of materials and chemicals with specific properties.
Wirkmechanismus
The mechanism by which (1S)-1-Methyl-4-methylidene-1,2,3,4-tetrahydronaphthalene exerts its effects involves its interaction with molecular targets in biological systems. This could include binding to specific receptors or enzymes, thereby modulating their activity and influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-4-methylidene-1,2,3,4-tetrahydronaphthalene: Lacks the (1S) stereochemistry.
Tetrahydronaphthalene: Lacks the methyl and methylidene groups.
Uniqueness
The unique stereochemistry and functional groups of (1S)-1-Methyl-4-methylidene-1,2,3,4-tetrahydronaphthalene confer specific chemical and biological properties that distinguish it from similar compounds. This makes it a valuable compound for targeted applications in research and industry.
Eigenschaften
CAS-Nummer |
87946-03-0 |
|---|---|
Molekularformel |
C12H14 |
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
(1S)-1-methyl-4-methylidene-2,3-dihydro-1H-naphthalene |
InChI |
InChI=1S/C12H14/c1-9-7-8-10(2)12-6-4-3-5-11(9)12/h3-6,10H,1,7-8H2,2H3/t10-/m0/s1 |
InChI-Schlüssel |
WTPNOCYHOZTSNK-JTQLQIEISA-N |
Isomerische SMILES |
C[C@H]1CCC(=C)C2=CC=CC=C12 |
Kanonische SMILES |
CC1CCC(=C)C2=CC=CC=C12 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(Ethylamino)-3-oxopropyl]-1,1,1-trimethylhydrazin-1-ium](/img/structure/B14393855.png)
![4-Methyl-6-(pyrazolo[1,5-a]pyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14393863.png)
![{3-[(2-Methoxyethoxy)methoxy]prop-1-EN-1-YL}cyclohexane](/img/structure/B14393867.png)
![3-[(3-Methylphenyl)methyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B14393891.png)
![Thiazolo[5,4-e]-1,2,4-triazine, 6-methyl-3-phenyl-](/img/structure/B14393892.png)



![N-(4-{[2-(Bicyclo[2.2.1]heptan-2-yl)propan-2-yl]oxy}phenyl)-L-phenylalanine](/img/structure/B14393910.png)


![2,4-Dichloro-1-{[(prop-2-en-1-yl)oxy]methoxy}benzene](/img/structure/B14393931.png)

![3-(6,8,8-Trimethyl-1,4-dioxaspiro[4.4]nonan-6-yl)propan-1-ol](/img/structure/B14393939.png)
